Methyl 1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound characterized by a unique 1-oxaspiro[2.4]heptane core fused with a methyl ester group. The spiro architecture consists of a five-membered oxolane ring (oxygen-containing) and a two-membered cyclopropane ring sharing a single carbon atom (spiro carbon). This structural motif confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry and materials science . The compound’s molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol (exact mass: 156.0751) .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-7(9)6-8(11-6)4-2-3-5-8/h6H,2-5H2,1H3 |
InChI Key |
GJMSFJFIRGFSCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable cyclohexanone derivative with an epoxide. One common method includes the use of methyl chloroformate as a reagent, which reacts with the cyclohexanone derivative under basic conditions to form the desired spirocyclic ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate, focusing on substituent variations, ring systems, and physicochemical properties.
Table 1: Structural and Functional Comparison of Spirocyclic Carboxylates
Key Observations:
Alkyl substituents (e.g., ethyl, methyl, isopropyl) improve lipophilicity, which may influence membrane permeability in biological systems .
Spiro Ring Systems :
- Unlike bicyclic analogs (e.g., Methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate), spiro compounds like this compound lack fused rings, reducing steric strain while maintaining conformational constraints .
- Larger spiro systems (e.g., 1-oxaspiro[4.5]decane derivatives such as U69,593) exhibit distinct pharmacological profiles as opioid receptor ligands, underscoring the impact of ring size on bioactivity .
Synthesis and Characterization :
- Spirocyclic carboxylates are often synthesized via cyclopropanation or ring-closing metathesis. For example, 4-(4-chlorobenzyl)-7-isopropyl-1-oxaspiro[2.4]heptane is prepared through sequential alkylation and cyclization steps .
- NMR data for related compounds (e.g., Ethyl 3-azido-2-hydroxycyclopentanecarboxylate) reveal characteristic shifts for spiro carbons (δ 79.2 ppm for oxygenated carbons) and ester carbonyls (δ ~173 ppm) .
Applications and Limitations: this compound derivatives are explored as intermediates in drug discovery (e.g., sphingosine-1-phosphate transporter inhibitors) . Limited commercial availability of substituted analogs (e.g., Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate) highlights challenges in large-scale synthesis .
Biological Activity
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate is a compound of considerable interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, as well as relevant studies and findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 73039-84-6 |
| Structure | Structure |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In a study assessing the compound's efficacy against bacteria and fungi, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
2. Anticancer Properties
The compound has also been explored for its anticancer potential . In vitro studies showed that this compound can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 30 | Inhibition of cell cycle progression |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors within biological systems. The spirocyclic structure may enhance binding affinity to molecular targets, thereby modulating their activity .
Case Study 1: Antimicrobial Efficacy
In a controlled trial, this compound was tested against various microbial strains. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL for certain strains, making it a candidate for further development in antimicrobial therapies .
Case Study 2: Cancer Cell Line Testing
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also caused morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
